Benzenamine, N-[(4-nitrophenyl)methylene]-
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Overview
Description
Benzenamine, N-[(4-nitrophenyl)methylene]-: is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.2307 g/mol . It is also known by other names such as N-(p-nitrobenzylidene)aniline and 4-nitrobenzylideneaniline . This compound is characterized by the presence of a benzenamine group attached to a nitrophenyl methylene group, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between aniline and p-nitrobenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-[(4-nitrophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Benzenamine, N-[(4-nitrophenyl)methylene]- can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acid derivatives.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzenamine, N-[(4-nitrophenyl)methylene]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, Benzenamine, N-[(4-nitrophenyl)methylene]- is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-nitrophenyl)methylene]- involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The compound’s ability to form reactive intermediates makes it a valuable tool in studying the mechanisms of enzyme-catalyzed reactions and the behavior of nitroaromatic compounds in biological systems .
Comparison with Similar Compounds
- Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-
- Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-
Comparison:
- Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro- has a similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring. This structural difference can lead to variations in reactivity and applications.
- Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- contains a methoxy group, which can influence the compound’s electronic properties and reactivity. The presence of the methoxy group can enhance the compound’s solubility and alter its interaction with other molecules .
Uniqueness: Benzenamine, N-[(4-nitrophenyl)methylene]- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
785-80-8 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H |
InChI Key |
GKSAMSVGROLNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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